4-Chloroquinazoline-7-carbonyl chloride
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Overview
Description
4-Chloroquinazoline-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloroquinazoline-7-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazoline. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazoline-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form various substituted quinazolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as 1-phenyl-3-methylpyrazol-5-one and 2-methylindole.
Catalysts: Transition metal catalysts like palladium and nickel.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant biological activities and potential therapeutic applications.
Scientific Research Applications
4-Chloroquinazoline-7-carbonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloroquinazoline-7-carbonyl chloride involves its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to form a wide range of biologically active compounds. For example, its derivatives can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A closely related compound that also undergoes substitution reactions with nucleophiles.
2-Phenylquinazoline: Another quinazoline derivative with similar reactivity and biological activities.
Uniqueness
4-Chloroquinazoline-7-carbonyl chloride is unique due to its specific reactivity with nucleophiles, allowing for the formation of a diverse range of substituted quinazolines. This versatility makes it a valuable intermediate in the synthesis of biologically active compounds.
Properties
IUPAC Name |
4-chloroquinazoline-7-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOODHBLBHYOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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